N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide
Description
N-[2-(Dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrrolo[2,3-b]pyridinyl heterocyclic moiety and a dimethylaminoethyl side chain.
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H20N4O2S/c1-21(2)12-11-20-24(22,23)14-5-3-13(4-6-14)15-7-9-18-17-16(15)8-10-19-17/h3-10,20H,11-12H2,1-2H3,(H,18,19) |
InChI Key |
RULRLUFVKXIRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Pyrrolo[2,3-b]pyridine
Stepwise Construction via Sulfonamide Formation
The benzenesulfonamide is first synthesized by reacting 4-aminobenzenesulfonamide derivatives with 2-(dimethylamino)ethyl chloride or bromide.
Subsequently, the sulfonamide is coupled with the pyrrolo[2,3-b]pyridine intermediate via palladium-catalyzed cross-coupling or nucleophilic substitution.
Representative Experimental Procedures
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts confirm the presence of the dimethylaminoethyl side chain and the pyrrolo[2,3-b]pyridine core. For example, 1H NMR signals at δ ~2.9 ppm correspond to N(CH3)2 protons, while aromatic protons appear between δ 7.0–8.0 ppm.
Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm the identity of intermediates and final compounds.
Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity, with retention times specific to each compound.
Summary Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other reagents suitable for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues of Benzenesulfonamide Derivatives
The benzenesulfonamide scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include:
- Substituents on the benzene ring : Electron-withdrawing or donating groups (e.g., halogens, methoxy).
- Heterocyclic attachments : Pyrrolopyridine, pyrazolopyrimidine, or thiazole groups.
- Side chains: Alkylamines (e.g., dimethylaminoethyl) or cyclic amines (e.g., piperazinyl, morpholinyl).
Key Compounds and Their Properties
Functional and Pharmacological Contrasts
- 5-HT6 Receptor Antagonists (SB-399885, SB-258585) : These compounds share the benzenesulfonamide core but differ in substituents. The target compound’s pyrrolopyridinyl group may offer enhanced π-π stacking interactions with aromatic residues in receptor binding pockets compared to SB-399885’s dichloro-methoxy group .
- Kinase Inhibitors () : The pyrazolopyrimidinyl-chromen hybrid in Example 53 suggests a broader, bulkier structure optimized for kinase inhibition, contrasting with the target compound’s compact pyrrolopyridinyl group, which may favor CNS targets .
- CB 300919: This morpholinoethyl-containing analog highlights how side-chain modifications (e.g., morpholinyl vs. dimethylaminoethyl) influence solubility and potency.
Biological Activity
N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in cancer treatment and as a modulator of various cellular pathways. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolo[2,3-b]pyridine moiety, which is significant for its biological activity.
The compound primarily functions as an inhibitor of various protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of apoptotic processes. Specifically, it has been shown to affect the following pathways:
- EGFR Pathway : Inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.
- PI3K/Akt Pathway : Modulation of this pathway can lead to altered cell survival and growth.
- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, particularly at the G2/M phase.
Biological Activity Overview
Research indicates that this compound exhibits potent anti-cancer properties across various cancer cell lines. Key findings include:
- Inhibition of Tumor Growth : Studies have demonstrated significant reductions in tumor size in xenograft models.
- Selectivity : The compound shows selective inhibition against specific kinases while sparing others, reducing potential side effects.
Table 1: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Tumor Cell Proliferation | Significant reduction in growth rates in vitro |
| Apoptosis Induction | Increased apoptosis rates in treated cells |
| Kinase Inhibition | Selective inhibition of EGFR and CDK2 |
Case Studies
- Case Study on Lung Cancer : A study involving human lung adenocarcinoma cells showed that treatment with this compound resulted in a 70% decrease in cell viability after 48 hours compared to control groups.
- Breast Cancer Models : In breast cancer models, the compound demonstrated a significant ability to inhibit cell migration and invasion, suggesting potential for metastasis prevention.
Selectivity and Safety Profile
The selectivity profile of this compound has been evaluated against a panel of 140 protein kinases. Notably:
- Low Off-target Effects : Only two kinases showed significant residual activity (<50%) when treated with the compound.
- Safety Panel Results : In a safety panel involving various cellular receptors and ion channels, minimal off-target effects were observed.
Table 2: Selectivity Profile
| Kinase Tested | Residual Activity (%) |
|---|---|
| AURKB | 31% |
| CLK2 | 37% |
| Other Kinases | >50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
